HMPO

Description

Properties

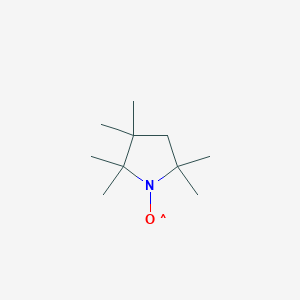

CAS No. |

118191-03-0 |

|---|---|

Molecular Formula |

C10H20NO |

Molecular Weight |

170.27 g/mol |

InChI |

InChI=1S/C10H20NO/c1-8(2)7-9(3,4)11(12)10(8,5)6/h7H2,1-6H3 |

InChI Key |

XQEVRZIQWROROX-UHFFFAOYSA-N |

SMILES |

CC1(CC(N(C1(C)C)[O])(C)C)C |

Canonical SMILES |

CC1(CC(N(C1(C)C)[O])(C)C)C |

Other CAS No. |

118191-03-0 |

Synonyms |

2,2,3,3,5,5-hexamethyl-1-pyrrolidinyloxyl HMPO |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Human Myeloperoxidase (HMPO) in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Myeloperoxidase (HMPO), a heme-containing peroxidase enzyme, is a cornerstone of the innate immune system.[1][2][3] Predominantly found within the azurophilic granules of neutrophils, and to a lesser extent in monocytes, MPO is a critical component of the host's first line of defense against invading pathogens.[1][4][5] Upon neutrophil activation at sites of infection or inflammation, MPO is released into the phagosome or the extracellular space, where it catalyzes the production of potent microbicidal agents.[1][5][6] This guide provides an in-depth overview of the multifaceted roles of this compound in innate immunity, its enzymatic functions, and its involvement in key immunological processes.

Core Functions of this compound in Innate Immunity

This compound's primary role in innate immunity is centered around its powerful enzymatic activity. It utilizes hydrogen peroxide (H₂O₂) generated during the neutrophil's respiratory burst to oxidize halide ions, primarily chloride (Cl⁻), into highly reactive hypohalous acids, such as hypochlorous acid (HOCl).[5][7]

1. Microbial Killing: The MPO-H₂O₂-halide system is a potent microbicidal mechanism.[5][8] HOCl and other reactive oxidants produced by MPO can effectively kill a broad spectrum of pathogens, including bacteria, fungi, and viruses, through the oxidation of essential biomolecules, leading to membrane damage, protein denaturation, and nucleic acid degradation.[8] While neutrophils from individuals with MPO deficiency can still phagocytose pathogens, their killing efficiency is significantly reduced.[5]

2. Neutrophil Extracellular Traps (NETs): MPO is a key component of Neutrophil Extracellular Traps (NETs), which are web-like structures composed of decondensed chromatin, histones, and granular proteins.[1][9] NETs are released by neutrophils to trap and kill pathogens extracellularly.[4][6][9] MPO's role in NET formation is multifaceted; it contributes to chromatin decondensation and its enzymatic activity is thought to be involved in the process.[7]

3. Regulation of Inflammation: Beyond its direct microbicidal functions, MPO can also modulate inflammatory responses. It can influence cytokine production and the activity of other immune cells.[2][3] However, the excessive and unregulated activity of MPO can also contribute to tissue damage and the pathology of various inflammatory diseases.[1][3][5]

Quantitative Data on this compound

The following tables summarize key quantitative data related to Human Myeloperoxidase.

| Parameter | Value | Reference |

| Concentration in Neutrophils | 2-5% of total cell protein | [1] |

| Storage Location | Azurophilic granules | [1][4][6] |

| Substrate | Product | Catalytic Efficiency (kcat/Km) |

| Hydrogen Peroxide (H₂O₂) | - | High |

| Chloride (Cl⁻) | Hypochlorous Acid (HOCl) | High |

| Thiocyanate (SCN⁻) | Hypothiocyanous Acid (HOSCN) | Moderate |

| Bromide (Br⁻) | Hypobromous Acid (HOBr) | Low |

Key Signaling Pathways Involving this compound

The function of this compound is intricately linked to several signaling pathways within the neutrophil.

This compound-Mediated Microbial Killing Pathway

This pathway is initiated upon phagocytosis of a pathogen.

References

- 1. mdpi.com [mdpi.com]

- 2. Human myeloperoxidase in innate and acquired immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Frontiers | Reactive oxidants and myeloperoxidase and their involvement in neutrophil extracellular traps [frontiersin.org]

- 8. Myeloperoxidase in human neutrophil host defense - PMC [pmc.ncbi.nlm.nih.gov]

- 9. intjmorphol.com [intjmorphol.com]

HMPO gene expression in myeloid differentiation

An In-Depth Guide to Myeloperoxidase (MPO) Gene Expression in Myeloid Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloperoxidase (MPO) is a critical enzyme synthesized during the differentiation of myeloid progenitor cells. Its expression is a hallmark of the granulocytic lineage, confined predominantly to the promyelocytic stage of development. The regulation of the MPO gene is a complex process governed by a network of transcription factors and signaling pathways that ensure its stage- and lineage-specific expression. Understanding the molecular mechanisms that control MPO expression is vital for research into normal and pathological myeloid differentiation, including conditions like Acute Myeloid Leukemia (AML). This document provides a technical overview of MPO gene expression, its regulatory networks, quantitative analysis, and the experimental protocols used for its study.

MPO Gene Expression and Regulation

The expression of the MPO gene is transiently activated during the early stages of myeloid differentiation. Its transcription peaks at the promyelocyte stage and is subsequently downregulated as the cells mature into granulocytes and monocytes[1][2]. This precise temporal regulation is controlled by the interplay of cis-regulatory elements in the MPO gene's promoter and enhancer regions and the trans-acting transcription factors that bind to them.

Key Transcriptional Regulators

Several key transcription factors are essential for orchestrating MPO gene expression:

-

PU.1: A member of the Ets-family of transcription factors, PU.1 is a master regulator of myeloid development. It is required for the expression of MPO and its binding to the MPO promoter is crucial for initiating transcription[3][4].

-

CCAAT/Enhancer-Binding Proteins (C/EBPs): This family of transcription factors, particularly C/EBPα, C/EBPβ, and C/EBPδ, plays a significant role. C/EBPα is present in multipotential progenitor cells, priming the MPO enhancer. During granulocytic commitment, a temporal shift occurs, with nuclear translocation of phosphorylated C/EBPβ and activation of C/EBPδ, which bind the enhancer to drive transcription[3][5].

-

GATA-like sites: The MPO promoter region contains duplicate GATA-like binding sites, which are involved in the strong activation of the gene in myeloid cells[1].

-

Retinoid Receptors: All-trans retinoic acid (ATRA) is a potent inducer of granulocytic differentiation and can modulate MPO expression, particularly in leukemic cells like those in Acute Promyelocytic Leukemia (APL)[6][7][8]. This process is mediated by Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR), which can bind to response elements and regulate the transcription of target genes[4].

Signaling Pathways in MPO Regulation

The decision for a hematopoietic progenitor cell to commit to the myeloid lineage and express MPO is governed by external signals that trigger intracellular signaling cascades. These pathways converge on the key transcription factors mentioned above.

Retinoic Acid Signaling

ATRA is a well-established therapeutic agent for APL that induces terminal differentiation of leukemic promyelocytes[7][8]. The ATRA signaling pathway is central to this process.

Caption: ATRA binds to the RAR/RXR heterodimer, which then regulates MPO gene expression.

Transcriptional Factor Network

The activation of MPO is not due to a single pathway but a combinatorial network of transcription factors that integrate various cellular signals.

Caption: A network of transcription factors binds to MPO regulatory elements.

Quantitative Data on MPO Expression

The analysis of MPO expression during myeloid differentiation often involves quantifying mRNA and protein levels at various time points after inducing differentiation. The following tables serve as templates for presenting such data, typically obtained from cell lines like HL-60 or NB4 treated with an inducing agent like ATRA.

Table 1: Relative MPO mRNA Expression During ATRA-Induced Differentiation of HL-60 Cells

| Time Point (Hours) | Fold Change in MPO mRNA (vs. 0h) | Standard Deviation | p-value |

| 0 | 1.0 | 0.00 | - |

| 24 | 4.5 | 0.35 | <0.05 |

| 48 | 12.8 | 1.10 | <0.01 |

| 72 | 8.2 | 0.95 | <0.01 |

| 96 | 2.1 | 0.20 | <0.05 |

| Data is hypothetical and for illustrative purposes. |

Table 2: MPO Protein Levels and Cell Surface Marker Expression

| Time Point (Hours) | MPO Protein Level (ng/mg total protein) | % CD11b Positive Cells |

| 0 | 5.2 | 3% |

| 48 | 25.6 | 45% |

| 96 | 15.1 | 85% |

| Data is hypothetical and for illustrative purposes. |

Experimental Protocols

Studying MPO gene expression requires robust methodologies for cell culture, differentiation induction, and molecular analysis.

Induction of Myeloid Differentiation in HL-60 Cells

The human promyelocytic leukemia cell line HL-60 is a cornerstone model for studying myeloid differentiation[1].

Protocol:

-

Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator. Maintain cell density between 2x10⁵ and 1x10⁶ cells/mL.

-

Differentiation Induction: Seed cells at a density of 2x10⁵ cells/mL. Add All-trans retinoic acid (ATRA) to a final concentration of 1 µM to induce granulocytic differentiation[6]. Culture for the desired time points (e.g., 0, 24, 48, 72, 96 hours).

-

Cell Harvesting: At each time point, harvest cells by centrifugation at 300 x g for 5 minutes. Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).

-

Downstream Analysis: The cell pellet can be used for RNA extraction (for qPCR), protein extraction (for Western Blot), or flow cytometry.

Experimental Workflow for MPO Analysis

The following diagram outlines a typical workflow for analyzing MPO expression following the induction of differentiation.

Caption: Standard workflow for analyzing MPO expression in differentiating HL-60 cells.

RT-qPCR for MPO mRNA Quantification

-

RNA Extraction: Extract total RNA from harvested cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Set up the quantitative PCR reaction using a SYBR Green-based master mix, cDNA template, and MPO-specific primers. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Forward Primer (Example): 5'-GAAGCAGTGGCAGCCAAGAT-3'

-

Reverse Primer (Example): 5'-GTCCTCAGGGTTGTGGGTCA-3'

-

-

Data Analysis: Calculate the relative expression of MPO mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the 0-hour time point control.

Conclusion

The regulation of MPO gene expression serves as a paradigm for tissue-specific gene control during hematopoietic development. Its activation is tightly controlled by a combinatorial code of transcription factors that respond to extracellular signals, ensuring MPO is produced at the correct stage of myeloid differentiation. The use of in vitro models like the HL-60 cell line has been instrumental in dissecting these regulatory pathways. A thorough understanding of these mechanisms is not only crucial for fundamental cell biology but also holds therapeutic implications for myeloid malignancies where differentiation is blocked.

References

- 1. Molecular analysis of the human myeloperoxidase promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of the myeloperoxidase gene in acute and chronic myeloid leukemias: relationship to the expression of cell cycle-related genes. [iris.unimore.it]

- 3. Regulation of the myeloperoxidase enhancer binding proteins Pu1, C-EBP alpha, -beta, and -delta during granulocyte-lineage specification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induced differentiation of acute myeloid leukemia cells by activation of Retinoid X and Liver X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. All-trans-retinoic acid improves differentiation of myeloid cells and immune response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute myeloid leukemia - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Enzymatic Activity of Human Myeloperoxidase (HMPO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human myeloperoxidase (HMPO), a heme-containing enzyme primarily found in the azurophilic granules of neutrophils, plays a critical role in the innate immune system's defense against microbial pathogens. Its primary function is the production of potent antimicrobial oxidants, most notably hypochlorous acid (HOCl), the active component of household bleach. This guide provides a comprehensive technical overview of the core mechanisms of this compound enzymatic activity, including its catalytic cycle, substrate specificity, and regulation. Detailed experimental protocols for assessing this compound activity are also provided, along with visual representations of key pathways to aid in understanding its complex function.

Core Enzymatic Mechanism

The enzymatic activity of this compound is centered around its heme prosthetic group and involves a complex catalytic cycle that can be broadly divided into two main pathways: the halogenation cycle and the peroxidase cycle.

The Halogenation Cycle

The halogenation cycle is the primary pathway for the production of microbicidal hypohalous acids. The cycle is initiated by the reaction of the resting ferric (Fe³⁺) form of this compound with hydrogen peroxide (H₂O₂), leading to the formation of a highly reactive intermediate known as Compound I.

Catalytic Cycle of this compound (Halogenation)

Caption: The halogenation cycle of this compound, producing hypochlorous acid.

Compound I is a ferryl π-cation radical species that readily oxidizes halide ions, primarily chloride (Cl⁻), to their respective hypohalous acids. In this two-electron oxidation, Compound I is reduced back to its ferric resting state, releasing hypochlorous acid (HOCl).

The Peroxidase Cycle

In the absence of sufficient halide concentrations, this compound can function as a typical peroxidase, catalyzing the one-electron oxidation of a variety of organic and inorganic substrates. In this cycle, Compound I is reduced in two successive one-electron steps, first to Compound II and then back to the resting ferric state.

Catalytic Cycle of this compound (Peroxidase)

An In-depth Technical Guide to HMPO Substrate Specificity and Catalytic Cycle

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the substrate specificity and catalytic cycle of Heme-regulated Myeloperoxidase (HMPO), a key enzyme in the innate immune response and a target of interest in various inflammatory and cardiovascular diseases.

Introduction to Myeloperoxidase (MPO)

Myeloperoxidase (MPO) is a heme-containing peroxidase predominantly found in the azurophilic granules of neutrophils and monocytes.[1][2] Upon activation of these immune cells, MPO is released into the phagosome or the extracellular space, where it catalyzes the formation of reactive oxidants. These oxidants play a crucial role in pathogen killing but can also contribute to host tissue damage and the pathology of inflammatory diseases.

MPO is a dimeric protein with each monomer consisting of a light and a heavy polypeptide chain, covalently linked to a heme prosthetic group.[1] This unique structure contributes to its distinct catalytic activities.

Substrate Specificity of MPO

MPO exhibits a broad substrate specificity, enabling it to interact with a variety of endogenous and exogenous molecules. This promiscuity is central to its diverse physiological and pathophysiological roles.

Halide and Pseudohalide Substrates

A hallmark of MPO is its ability to oxidize halide and pseudohalide ions, a function not efficiently performed by other human peroxidases.

-

Chloride (Cl⁻): Physiologically, chloride is the most abundant and significant halide substrate for MPO. The oxidation of chloride by MPO produces hypochlorous acid (HOCl), a potent microbicidal agent.

-

Bromide (Br⁻): MPO can also oxidize bromide to generate hypobromous acid (HOBr). While bromide concentrations in the body are much lower than chloride, MPO shows a higher affinity for bromide.

-

Thiocyanate (SCN⁻): Thiocyanate is a pseudohalide that is efficiently oxidized by MPO to produce hypothiocyanous acid (HOSCN). In fact, kinetic studies have shown that thiocyanate is the most favored substrate for myeloperoxidase.[3]

Organic Substrates

In addition to inorganic ions, MPO can oxidize a range of organic molecules, a process that contributes to both its antimicrobial activity and its role in disease pathogenesis.

-

L-Tyrosine: MPO can oxidize L-tyrosine to form tyrosyl radicals. These radicals can then cross-link to form dityrosine, a marker of oxidative stress.

-

Serotonin: This neurotransmitter is a substrate for MPO, and its oxidation may have implications in inflammatory conditions where both MPO and serotonin are present.

-

Urate: Uric acid can also be oxidized by MPO, a reaction that may modulate the antioxidant capacity in the local environment.

Quantitative Data on MPO Substrate Kinetics

The following table summarizes the available kinetic parameters for key MPO substrates. The determination of these parameters is crucial for understanding the enzyme's substrate preference and for the development of specific inhibitors.

| Substrate | Apparent Km | Apparent kcat | Second-Order Rate Constant (kobs) for Compound I Reduction (M-1s-1) |

| Chloride (Cl⁻) | 2.5 x 104 | ||

| Bromide (Br⁻) | 1.1 x 106 | ||

| Thiocyanate (SCN⁻) | 9.6 x 106 | ||

| L-Tyrosine | |||

| **Hydrogen Peroxide (H₂O₂) ** |

Data for Km and kcat for the overall steady-state reactions are being actively compiled from literature and will be updated. The provided second-order rate constants represent the reaction of the MPO intermediate, Compound I, with the respective substrates at pH 7.0 and 15°C.[4]

The relative specificity constants for the oxidation of chloride, bromide, and thiocyanate by MPO are 1:60:730, respectively, highlighting the remarkable efficiency with which MPO utilizes thiocyanate.[3]

The Catalytic Cycle of MPO

The catalytic activity of MPO is characterized by two interconnected cycles: the halogenation cycle and the peroxidase cycle . The availability of substrates dictates which cycle predominates.

Halogenation Cycle

The primary function of MPO in host defense is mediated through the halogenation cycle, which leads to the production of hypohalous acids.

Description of the Halogenation Cycle:

-

Formation of Compound I: The resting state MPO (Fe³⁺) reacts with hydrogen peroxide (H₂O₂) in a two-electron oxidation to form a highly reactive intermediate called Compound I. In this intermediate, the iron is in the ferryl state (Fe⁴⁺=O), and the porphyrin ring carries a radical cation (Porphyrin•⁺).

-

Oxidation of Halides: Compound I then oxidizes a halide ion (X⁻), such as chloride, in a two-electron reduction, regenerating the resting state of the enzyme. This reaction produces the corresponding hypohalous acid (HOX), for instance, hypochlorous acid (HOCl).

Peroxidase Cycle

In the absence of high concentrations of halides, or in the presence of suitable organic substrates, MPO can operate through a more classical peroxidase cycle.

Description of the Peroxidase Cycle:

-

Formation of Compound I: Similar to the halogenation cycle, the process begins with the formation of Compound I from the reaction of MPO with H₂O₂.

-

First One-Electron Reduction: Compound I is then reduced by a one-electron transfer from a substrate (AH₂), such as L-tyrosine, to form Compound II. This step generates a substrate radical (AH•).

-

Second One-Electron Reduction: Compound II is subsequently reduced back to the resting state of MPO by another molecule of the substrate, which also becomes a radical.

Experimental Protocols

Accurate determination of MPO activity and substrate specificity is essential for research and drug development. Below are generalized methodologies for key experiments.

Steady-State Kinetic Analysis

This method is used to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax), from which the catalytic constant (kcat) can be derived.

Methodology:

-

Reagent Preparation: Prepare a series of dilutions of the substrate of interest in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4). Prepare stock solutions of purified MPO and hydrogen peroxide.

-

Reaction Initiation: In a temperature-controlled cuvette, mix the MPO enzyme, the substrate at a specific concentration, and the buffer. Initiate the reaction by adding a fixed concentration of H₂O₂.

-

Monitoring the Reaction: The progress of the reaction is typically monitored by spectrophotometry, following the formation of a colored product or the disappearance of a substrate at a specific wavelength. For example, the oxidation of tetramethylbenzidine (TMB) can be followed at 652 nm.

-

Data Analysis: The initial reaction rates (V₀) are calculated from the linear portion of the reaction progress curves for each substrate concentration. The V₀ values are then plotted against the corresponding substrate concentrations. The resulting data is fitted to the Michaelis-Menten equation to determine the Km and Vmax.

Pre-Steady-State Kinetic Analysis (Stopped-Flow)

To study the rapid formation and decay of catalytic intermediates like Compound I and Compound II, pre-steady-state kinetic methods are employed, typically using a stopped-flow instrument.

Methodology:

-

Rapid Mixing: A solution of MPO is rapidly mixed with a solution of H₂O₂ in one syringe drive of the stopped-flow apparatus.

-

Spectral Monitoring: The changes in the absorbance spectrum of the MPO heme group are monitored over a very short timescale (milliseconds). The formation of Compound I is characterized by a decrease in the Soret peak absorbance at around 430 nm and the appearance of a new peak.

-

Second Reaction: To study the reaction of an intermediate, the formed Compound I can be rapidly mixed with a second substrate (e.g., chloride or tyrosine) from another syringe drive, and the subsequent spectral changes corresponding to the regeneration of the resting enzyme or formation of Compound II are monitored.

-

Kinetic Analysis: The observed rates of formation and decay of the intermediates are determined by fitting the kinetic traces to exponential functions.

Conclusion

Myeloperoxidase is a multifaceted enzyme with a complex catalytic mechanism and a diverse range of substrates. Its ability to generate potent reactive oxidants is crucial for innate immunity but also implicates it in the pathology of numerous inflammatory diseases. A thorough understanding of its substrate specificity and catalytic cycle, supported by robust quantitative data and detailed experimental protocols, is essential for the development of targeted therapeutic strategies to modulate its activity. This guide serves as a foundational resource for researchers and professionals working to unravel the complexities of MPO and its role in health and disease.

References

The Structural Biology of Human Myeloperoxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myeloperoxidase (MPO) is a critical enzyme in the human innate immune system, playing a pivotal role in host defense against pathogens. However, its potent oxidative capabilities also implicate it in the pathology of numerous inflammatory diseases, making it a key target for therapeutic intervention. This guide provides an in-depth technical overview of the structural biology of human MPO, presenting key data, experimental methodologies, and visual representations of its catalytic cycle and experimental workflows.

Molecular Architecture of Human Myeloperoxidase

Human MPO is a cationic heterotetrameric protein with a total molecular weight of approximately 150 kDa.[1][2] It is a homodimer of two identical protomers, each consisting of a light chain (around 15 kDa) and a glycosylated heavy chain (variable weight, around 60-65 kDa).[1][2] These chains are linked by a single disulfide bridge (Cys153).[1] The mature enzyme is stored in the azurophilic granules of neutrophils and is released upon cellular activation.[1][3]

Crystallographic Data

The three-dimensional structure of human MPO has been elucidated through X-ray crystallography, providing detailed insights into its architecture and active site. Several structures have been deposited in the Protein Data Bank (PDB).

| PDB ID | Resolution (Å) | Method | Key Features |

| 1MHL | 2.25 | X-RAY DIFFRACTION | Crystal structure of isoform C, revealing novel covalent heme linkages.[4] |

| 1CXP | 1.80 | X-RAY DIFFRACTION | High-resolution cryogenic structure, confirming heme attachments and identifying halide-binding sites.[5][6] |

Table 1: Summary of Key Human Myeloperoxidase Crystal Structures.

The Unique Heme Prosthetic Group

A defining feature of MPO is its unique heme prosthetic group, a derivative of protoporphyrin IX, which is covalently attached to the protein through three distinct linkages.[4][5][6] This autocatalytic modification is crucial for the enzyme's catalytic activity and spectral properties, giving MPO its characteristic green color.[1]

The covalent attachments include:

-

Two ester linkages between modified methyl groups on pyrrole rings A and C of the heme and the carboxyl groups of Glutamate 242 (Glu242) and Aspartate 94 (Asp94) , respectively.[4][5][6]

-

A sulfonium ion linkage between the vinyl group on pyrrole ring A and the sulfur atom of Methionine 243 (Met243) .[4][5][6]

These covalent bonds cause significant distortion of the heme tetrapyrrole ring from a planar conformation.[4]

Post-Translational Modifications

Human MPO undergoes several post-translational modifications crucial for its proper folding, stability, and function. The biosynthesis of MPO is a complex process that begins in the endoplasmic reticulum with the synthesis of a single-chain precursor.[7] The availability of heme is a critical checkpoint for the maturation and subsequent proteolytic processing of MPO.[7]

-

Glycosylation: MPO is a heavily glycosylated protein, with five N-linked glycosylation sites occupied by both high mannose and complex glycan structures.[8] These modifications are important for protein folding and stability.

-

Proteolytic Processing: The precursor protein is cleaved to generate the light and heavy chains of the mature enzyme.[7]

Catalytic Mechanism and Function

MPO is a member of the heme peroxidase superfamily and catalyzes the production of potent microbicidal oxidants.[9][10] Its primary function is to utilize hydrogen peroxide (H₂O₂) to oxidize halide and pseudohalide ions, most notably chloride (Cl⁻), to produce hypochlorous acid (HOCl), the active component of household bleach.[1][11][12]

The Halogenation and Peroxidase Cycles

MPO's catalytic activity is characterized by two interconnected cycles: the halogenation cycle and the peroxidase cycle.[9][13]

-

Formation of Compound I: The resting ferric (Fe³⁺) MPO reacts with H₂O₂ in a two-electron oxidation to form the highly reactive intermediate, Compound I.[13][14] Compound I contains an oxoiron(IV) center and a porphyrin radical cation.[15]

-

Halogenation Cycle: Compound I can then undergo a two-electron reduction by chloride ions to produce hypochlorous acid (HOCl) and return to the resting ferric state.[14] This is the primary pathway for the generation of potent microbicidal agents.

-

Peroxidase Cycle: Alternatively, Compound I can be reduced back to the ferric state in two sequential one-electron steps, via the intermediate Compound II.[13][16] In this cycle, various electron donors can serve as substrates.

Active Site and Key Residues

The active site of MPO is located in a crevice between the two chains of a protomer and is characterized by a distal and a proximal heme face.

-

Distal Side: The distal side contains key catalytic residues, including a histidine (His95) and an arginine (Arg239) , which are essential for the binding of H₂O₂ and the facilitation of the catalytic reaction.[15][17] A nearby glutamine (Gln91) is also important for positioning a water molecule that is displaced upon substrate binding.[5]

-

Proximal Side: The proximal side features a histidine (His336) that serves as the axial ligand to the heme iron.[5][17] A calcium-binding site near the active site is crucial for maintaining its structural integrity.[1]

Experimental Protocols

The structural and functional characterization of human MPO relies on a variety of biochemical and biophysical techniques.

Protein Purification

Purification of MPO from its native source, human neutrophils, is a multi-step process.

-

Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.

-

Granule Extraction: Isolated neutrophils are disrupted, and azurophilic granules are separated by differential centrifugation.

-

Solubilization: MPO is solubilized from the granules using detergents.

-

Chromatography: A series of chromatographic steps, including size-exclusion, ion-exchange, and affinity chromatography (e.g., using Concanavalin A to bind the glycosylated MPO), are employed to purify the enzyme to homogeneity.

-

Purity Assessment: The purity of the MPO sample is assessed by SDS-PAGE and by measuring the Reinheitszahl (RZ) value (A₄₃₀/A₂₈₀), which should be greater than 0.8 for pure MPO.

X-ray Crystallography

Determining the three-dimensional structure of MPO involves protein crystallization and X-ray diffraction analysis.[18]

-

Crystallization: Purified MPO is subjected to crystallization screening using techniques like vapor diffusion, where various precipitants, buffers, and additives are tested to find conditions that promote crystal growth.[19][20]

-

Data Collection: Single crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[18]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic model of the protein is built and refined.[18]

Enzymatic Assays

The catalytic activity of MPO is typically measured using spectrophotometric assays.

-

Peroxidation Assay: The oxidation of a chromogenic substrate, such as o-dianisidine or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), in the presence of H₂O₂ is monitored by the change in absorbance at a specific wavelength.

-

Chlorination Assay: The production of HOCl can be quantified by trapping it with a suitable reagent, such as taurine, to form the more stable taurine chloramine, which can then be detected.[21]

MPO in Disease and as a Therapeutic Target

The dual role of MPO in host defense and tissue damage makes it a significant factor in a wide range of diseases.[10][22][23] Elevated MPO levels are associated with cardiovascular diseases, neurodegenerative disorders, and certain cancers.[1][10][22] Consequently, the development of specific MPO inhibitors is an active area of research for therapeutic intervention.[10][24][25]

MPO Inhibitors

A variety of compounds have been investigated for their ability to inhibit MPO activity. These inhibitors can be broadly classified as reversible or irreversible.

| Inhibitor Class | Example(s) | Mechanism of Action |

| Flavonoids | Quercetin | Competitive inhibition and scavenging of HOCl.[26] |

| Thioxanthines | 2-Thioxanthine | Interacts with the active site, reducing catalytic activity.[24] |

| Mechanism-based Inactivators | PF-1355 | Forms a covalent adduct with the heme group, irreversibly inactivating the enzyme.[21] |

Table 2: Examples of Myeloperoxidase Inhibitors.

Conclusion

The structural biology of human myeloperoxidase reveals a complex and highly specialized enzyme. Its unique covalent heme linkages and intricate catalytic mechanism are central to its powerful oxidative capabilities. Understanding the detailed molecular architecture and function of MPO is crucial for elucidating its role in health and disease and for the rational design of therapeutic agents that can modulate its activity. This guide provides a foundational understanding for researchers and drug developers working on this important enzyme.

References

- 1. Myeloperoxidase - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The post-translational processing of myeloperoxidase is regulated by the availability of heme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Active site structure and catalytic mechanisms of human peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Myeloperoxidase Inhibitors as Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactome | Membrane-bound myeloperoxidase (MPO) produces hypochlorous acid (HOCl) [reactome.org]

- 12. How Hypochlorous Acid is Formed? - HOCL HUB [hoclhub.com]

- 13. Inhibition of myeloperoxidase-mediated hypochlorous acid production by nitroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. Crystallization and preliminary X-ray analysis of human thioredoxin peroxidase-B from red blood cells. [ore.exeter.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. ahajournals.org [ahajournals.org]

- 22. proteopedia.org [proteopedia.org]

- 23. myeloperoxidase-a-bridge-linking-inflammation-and-oxidative-stress-with-cardiovascular-disease - Ask this paper | Bohrium [bohrium.com]

- 24. scbt.com [scbt.com]

- 25. researchgate.net [researchgate.net]

- 26. Human myeloperoxidase activity is inhibited in vitro by quercetin. Comparison with three related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Functions of Human Myeloperoxidase (HMPO) in Neutrophils: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human myeloperoxidase (HMPO), a heme-containing peroxidase enzyme, is a cornerstone of the neutrophil's antimicrobial arsenal and a pivotal player in the innate immune response.[1][2] Stored within the azurophilic granules of neutrophils, this compound accounts for up to 5% of the total cellular protein.[3] Upon neutrophil activation at sites of infection or inflammation, this compound is released into the phagosome and the extracellular space, where it catalyzes the production of potent antimicrobial oxidants.[1][2] This guide provides a comprehensive technical overview of the core physiological functions of this compound in neutrophils, detailing its enzymatic activity, role in signaling pathways, and involvement in key cellular processes. Quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows are presented to facilitate a deeper understanding for research and drug development applications.

Core Physiological Functions of this compound in Neutrophils

Enzymatic Activity: The Halogenation Cycle

The primary function of this compound is its enzymatic activity, which centers on the generation of hypochlorous acid (HOCl), a potent microbicidal agent.[2][4] This process, known as the halogenation cycle, utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) as substrates.[2][4] The reaction can be summarized as follows:

H₂O₂ + Cl⁻ + H⁺ --(this compound)--> HOCl + H₂O

HOCl is a powerful oxidizing and chlorinating agent that effectively kills a broad spectrum of pathogens by targeting essential biomolecules such as proteins, lipids, and nucleic acids.[5]

| Parameter | Value | Reference |

| This compound Concentration in Neutrophils | 1-5% of dry weight | [4] |

| Intracellular Chloride (Cl⁻) Concentration | 40-80 mM | [6] |

| Intracellular Hydrogen Peroxide (H₂O₂) Concentration (during oxidative burst) | Can reach high micromolar to low millimolar levels | [7][8][9] |

The kinetic parameters of this compound are influenced by pH and the concentration of its substrates. The following table summarizes the approximate Kₘ values for H₂O₂ under different conditions.

| Condition | Kₘ for H₂O₂ (µM) | Reference |

| pH 4.4, 0.14 M NaCl | ~10 | [6] |

| pH 5.4, 0.14 M NaCl | ~5 | [6] |

| pH 6.2, 0.14 M NaCl | ~2 | [6] |

Note: Vₘₐₓ values are dependent on enzyme concentration and assay conditions and are therefore not presented as a single value.

Role in Innate Immunity

This compound is a critical component of the neutrophil's antimicrobial defense mechanisms. Its functions extend beyond simple HOCl production and include:

-

Phagocytosis: Following the engulfment of pathogens into the phagosome, azurophilic granules fuse with the phagosome, releasing this compound. The subsequent generation of HOCl within this confined space leads to rapid microbial killing.

-

Neutrophil Extracellular Traps (NETs): this compound plays a dual role in the formation of NETs, which are web-like structures of decondensed chromatin and granular proteins that trap and kill extracellular pathogens. This compound's enzymatic activity is required for NET formation in response to certain stimuli like phorbol myristate acetate (PMA).[10] Additionally, through a non-enzymatic mechanism, this compound can interact with neutrophil elastase to promote chromatin decondensation, a key step in NETosis.[11]

-

Modulation of Inflammation: this compound and its products can influence the inflammatory response. For instance, MPO-derived oxidants have been shown to increase the production of pro-inflammatory cytokines like IL-1β.[12]

This compound in Neutrophil Signaling

This compound is not merely an effector enzyme but also actively participates in and modulates neutrophil signaling pathways, often independent of its catalytic activity.

Interaction with CD11b/CD18 (Mac-1)

Extracellular this compound can bind to the β₂ integrin CD11b/CD18 (Mac-1) on the neutrophil surface.[3] This interaction triggers outside-in signaling, leading to:

-

Neutrophil Activation and Degranulation: The binding of this compound to Mac-1 can induce neutrophil activation and the release of azurophilic granule contents, creating a positive feedback loop.[3][11]

-

Regulation of Neutrophil Trafficking: By interacting with Mac-1, this compound can influence neutrophil adhesion and migration.[11]

-

Activation of Downstream Signaling Cascades: This interaction leads to the activation of several key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[11]

Modulation of NF-κB and MAPK Pathways

This compound and its products can influence the activity of the transcription factor Nuclear Factor-kappa B (NF-κB) and MAPK pathways, which are central regulators of inflammation and cell survival.

-

NF-κB Pathway: MPO deficiency can lead to increased H₂O₂ levels, which may, in turn, activate the NF-κB pathway.[11] Conversely, some studies suggest that MPO-derived oxidants can also modulate NF-κB activity.[7][8]

-

MAPK/ERK Pathway: The interaction of this compound with CD11b/CD18 can lead to the phosphorylation and activation of p38 MAPK and ERK1/2.[11] MPO-generated oxidants can also target protein tyrosine phosphatases, leading to increased phosphorylation of these MAPKs.[11]

Experimental Protocols

Myeloperoxidase (MPO) Activity Assay

This protocol is adapted from commercially available kits and colorimetric assays.

Principle: MPO activity is measured by observing the MPO-catalyzed reaction between H₂O₂ and a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB) or o-dianisidine, which results in a colored product that can be quantified spectrophotometrically.

Materials:

-

Neutrophil lysate or purified MPO

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 6.0)

-

Hydrogen peroxide (H₂O₂) solution

-

TMB or o-dianisidine substrate solution

-

Stop solution (e.g., 2 M H₂SO₄)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare neutrophil lysates by sonication or detergent lysis on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Add 50 µL of sample or MPO standard to each well of a 96-well plate.

-

Prepare a reaction mixture containing assay buffer, H₂O₂, and the chromogenic substrate.

-

Add 100 µL of the reaction mixture to each well.

-

Incubate the plate at room temperature for 5-10 minutes.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

-

Calculate MPO activity based on a standard curve generated with purified MPO.

Detection of Hypochlorous Acid (HOCl) Production

Principle: Specific fluorescent probes that react with HOCl can be used to detect its production by activated neutrophils.

Materials:

-

Isolated neutrophils

-

Fluorescent probe for HOCl (e.g., aminophenyl fluorescein - APF)

-

Neutrophil stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Isolate human neutrophils from peripheral blood.

-

Resuspend neutrophils in HBSS.

-

Load the cells with the HOCl-sensitive fluorescent probe according to the manufacturer's instructions.

-

Add the cell suspension to a 96-well plate.

-

Stimulate the neutrophils with PMA or another agonist.

-

Measure the increase in fluorescence over time using a microplate reader or analyze individual cells by flow cytometry.

Visualizations

Signaling Pathways

Experimental Workflows

References

- 1. Differential involvement of NF-kappaB and MAP kinase pathways in the generation of inflammatory cytokines by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myeloperoxidase - Wikipedia [en.wikipedia.org]

- 3. Myeloperoxidase mediates neutrophil activation by association with CD11b/CD18 integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. Similarity of kinetics of three types of myeloperoxidase from human leukocytes and four types from HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsjournals.org [atsjournals.org]

- 8. Antiinflammatory Effects of Hydrogen Peroxide in Neutrophil Activation and Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scienceopen.com [scienceopen.com]

- 11. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Neutrophil-Derived Myeloperoxidase Facilitates Both the Induction and Elicitation Phases of Contact Hypersensitivity [frontiersin.org]

role of HMPO in host defense against pathogens

The

Role of Human Myeloperoxidase (HMPO) in Host Defense Against Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human myeloperoxidase (this compound), a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils, is a critical component of the innate immune system's arsenal against invading pathogens.[1] Upon activation, neutrophils release this compound into the phagosome and the extracellular space. In the presence of hydrogen peroxide (H₂O₂) and halide ions, this compound catalyzes the formation of potent reactive oxygen species (ROS), most notably hypochlorous acid (HOCl), a powerful antimicrobial agent.[1][2] This guide provides a comprehensive technical overview of the multifaceted role of this compound in host defense, detailing its enzymatic activity, antimicrobial mechanisms, and involvement in inflammatory signaling. Furthermore, it presents key experimental protocols for studying this compound function and summarizes quantitative data on its efficacy.

Core Function and Enzymatic Activity of this compound

This compound is a key player in the oxidative burst of neutrophils, a rapid release of ROS used to destroy pathogens.[3] The primary function of this compound is to utilize hydrogen peroxide (H₂O₂), a product of the NADPH oxidase complex, to oxidize halides (Cl⁻, Br⁻, I⁻, SCN⁻) into highly reactive hypohalous acids.[2][4]

The most significant of these is hypochlorous acid (HOCl) , the same active ingredient in household bleach, which is a potent microbicidal agent.[5] The generation of HOCl is a hallmark of neutrophil-mediated killing and is a critical mechanism for neutralizing a wide range of pathogens.[4]

Key Enzymatic Reaction:

H₂O₂ + Cl⁻ + H⁺ —(MPO)→ HOCl + H₂O

This reaction highlights the essential components for this compound's primary antimicrobial activity: the enzyme itself, a substrate (H₂O₂), and a halide cofactor (Cl⁻).

Antimicrobial Mechanisms of this compound

This compound employs a multi-pronged approach to combat pathogens, encompassing both direct and indirect mechanisms.

Direct Antimicrobial Activity

The primary direct antimicrobial mechanism of this compound is the production of potent oxidants that cause significant damage to pathogens.

-

Hypochlorous Acid (HOCl): HOCl is a highly reactive molecule that can rapidly oxidize a wide array of biological molecules, including proteins, lipids, and nucleic acids.[4] This leads to:

-

Protein Damage: Oxidation of amino acid side chains, particularly sulfur-containing (methionine, cysteine) and aromatic amino acids, leading to protein unfolding, aggregation, and loss of function.

-

Lipid Peroxidation: Damage to microbial membranes, compromising their integrity and leading to cell lysis.

-

DNA Damage: Modification of DNA bases, resulting in mutations and inhibition of replication and transcription.[3]

-

-

Other Reactive Species: In addition to HOCl, this compound can generate other microbicidal molecules, including chloramines, which are formed from the reaction of HOCl with amines. These compounds, while less reactive than HOCl, are more stable and can diffuse over longer distances, contributing to the antimicrobial environment.[2]

Indirect Antimicrobial Activity: Neutrophil Extracellular Traps (NETs)

This compound plays a crucial role in the formation of Neutrophil Extracellular Traps (NETs), a distinct host defense mechanism.[3][6] NETs are web-like structures composed of decondensed chromatin (DNA and histones) decorated with granular proteins, including this compound and neutrophil elastase (NE).[6][7]

-

Pathogen Entrapment: The primary function of NETs is to physically trap and immobilize pathogens, preventing their dissemination.[8]

-

Localized Antimicrobial Activity: The high concentration of antimicrobial proteins, including active this compound, within the NET structure creates a localized microenvironment with potent killing capacity.[7] MPO on NETs can continue to generate HOCl, directly targeting the entrapped microbes.[7]

-

Enzymatic and Non-Enzymatic Roles in NETosis: this compound contributes to NET formation (NETosis) through both its enzymatic and non-enzymatic properties.[3] While the exact mechanisms are still under investigation, MPO's enzymatic activity is required for NET formation in response to some stimuli, but not all.[7]

This compound in Inflammatory Signaling

Beyond its direct antimicrobial functions, this compound is deeply integrated into the broader inflammatory response.

-

Activation of Inflammatory Pathways: MPO-derived oxidants can activate key pro-inflammatory signaling pathways, such as NF-κB and MAPK.[2] This leads to the production of inflammatory cytokines like TNF-α and IL-6, further amplifying the immune response.[2]

-

Regulation of Inflammation: The products of this compound activity can also have regulatory roles. For instance, MPO can modulate the activity of various signaling molecules and contribute to the resolution of inflammation. However, dysregulated MPO activity is implicated in the pathology of numerous chronic inflammatory diseases.[4][5][9]

Quantitative Data on this compound Efficacy

The following table summarizes key quantitative data related to this compound activity and its role in host defense.

| Parameter | Value/Range | Context | Reference |

| MPO Concentration in Neutrophils | ~5% of total cell protein | High abundance within primary granules. | [3] |

| Rate of HOCl Production | Up to 4 x 10⁻¹⁷ mol/cell/s | Upon stimulation of neutrophils. | |

| Pathogen Killing Efficiency | Varies by pathogen | Highly effective against a broad spectrum of bacteria, fungi, and some viruses. | [3] |

| IC₅₀ of MPO Inhibitors | Varies widely | Dependent on the specific inhibitor and assay conditions. | [10] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for researchers studying this compound.

Myeloperoxidase (MPO) Activity Assay

This assay measures the enzymatic activity of MPO in biological samples.

Principle: MPO catalyzes the oxidation of a chromogenic substrate in the presence of H₂O₂. The resulting color change is proportional to the MPO activity and can be measured spectrophotometrically. A common substrate is 3,3′,5,5′-Tetramethylbenzidine (TMB).[11]

Protocol (based on TMB substrate): [11]

-

Sample Preparation:

-

Tissue Homogenates: Homogenize tissue in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, with 0.5% HTAB).[12] Centrifuge to pellet debris and collect the supernatant.

-

Cell Lysates: Lyse cells (e.g., isolated neutrophils) by sonication or freeze-thaw cycles in an appropriate buffer.[13] Centrifuge and collect the supernatant.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the sample, H₂O₂ (e.g., 0.75 mM final concentration), and TMB solution (e.g., 2.9 mM TMB in 14.5% DMSO and 150 mM sodium phosphate buffer, pH 5.4).[11]

-

Incubate the reaction at 37°C for a defined period (e.g., 5 minutes).[11]

-

Stop the reaction by adding an acid (e.g., 2 M H₂SO₄).[11]

-

Measure the absorbance at 450 nm using a microplate reader.[11]

-

-

Data Analysis:

-

Generate a standard curve using purified MPO of known concentration.

-

Calculate the MPO activity in the samples based on the standard curve. Activity is often expressed as U/mL or U/mg of protein.[14]

-

Visualization and Quantification of Neutrophil Extracellular Traps (NETs)

This protocol allows for the visualization and quantification of NETs released by neutrophils.

Principle: NETs are visualized using immunofluorescence microscopy by staining for extracellular DNA and key NET-associated proteins like MPO.[6][15]

-

Neutrophil Isolation and Seeding:

-

NET Induction:

-

Immunofluorescence Staining:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody against MPO.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain for DNA using a fluorescent dye such as DAPI or Hoechst 33342.[6]

-

-

Microscopy and Quantification:

-

Mount the coverslips onto microscope slides.

-

Visualize the stained cells using a fluorescence or confocal microscope.[15][17] NETs will appear as web-like structures of extracellular DNA co-localized with MPO.[17]

-

Quantify NET formation by measuring the amount of extracellular DNA using a cell-impermeable DNA dye like Sytox Green or by analyzing the area of NETs in microscopy images.[6][17]

-

Visualizations of Signaling Pathways and Workflows

This compound-Mediated Pathogen Killing Pathway

Caption: this compound-mediated intracellular killing of a pathogen within a neutrophil phagosome.

Experimental Workflow for NET Visualization

Caption: Step-by-step workflow for the visualization and analysis of Neutrophil Extracellular Traps.

Implications for Drug Development

The dual role of this compound in host defense and inflammation-driven tissue damage makes it an attractive target for therapeutic intervention.[5][[“]]

-

Inhibitors of MPO: For chronic inflammatory conditions where excessive MPO activity contributes to pathology (e.g., atherosclerosis, certain autoimmune diseases), selective MPO inhibitors are being investigated to dampen tissue damage without completely compromising the immune response.[4][[“]]

-

Modulators of NETosis: Given the role of NETs in both antimicrobial defense and thrombosis and autoimmune diseases, strategies to modulate NET formation are of significant interest.[8]

Conclusion

Human myeloperoxidase is a cornerstone of the innate immune response, wielding potent antimicrobial activity through the generation of reactive oxidants and its involvement in the formation of Neutrophil Extracellular Traps. Its central role in both pathogen clearance and inflammatory processes underscores its importance as a subject of ongoing research and a promising target for the development of novel therapeutics for a range of infectious and inflammatory diseases. A thorough understanding of its complex biology, supported by robust experimental methodologies, is essential for harnessing its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]

- 3. The Enzymatic and Non-Enzymatic Function of Myeloperoxidase (MPO) in Inflammatory Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. optimaldx.com [optimaldx.com]

- 6. Visualization and Quantification of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactive oxidants and myeloperoxidase and their involvement in neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection, Visualization, and Quantification of Neutrophil Extracellular Traps (NETs) and NET Markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. MPO activity [bio-protocol.org]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. intjmorphol.com [intjmorphol.com]

- 18. consensus.app [consensus.app]

An In-depth Technical Guide on Human Myeloperoxidase (HMPO) and its Involvement in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human myeloperoxidase (HMPO), a heme-containing enzyme primarily found in neutrophils, plays a critical dual role in the immune system. While essential for host defense through the production of potent antimicrobial agents, its dysregulation is increasingly implicated in the pathogenesis of a wide array of inflammatory diseases. This guide provides a comprehensive overview of this compound's enzymatic activity, its intricate involvement in inflammatory signaling pathways, and its emerging role as a therapeutic target. We will delve into the quantitative data linking this compound to various diseases, detail key experimental protocols for its study, and visualize complex biological processes to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Human Myeloperoxidase (this compound)

Myeloperoxidase (MPO) is a crucial enzyme of the innate immune system, predominantly expressed in neutrophils and to a lesser extent, in monocytes.[1][2] It is stored in the primary (azurophilic) granules of these cells.[3] Upon activation of phagocytes by various stimuli, MPO is released into the phagolysosomal compartment and the extracellular space.[3] The primary function of MPO is to catalyze the conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl), a potent oxidizing and microbicidal agent.[4][5] This activity is a cornerstone of the host's defense against invading pathogens.[3][6] However, the excessive and uncontrolled production of MPO-derived oxidants can lead to significant damage to host tissues, contributing to the pathology of numerous acute and chronic inflammatory diseases.[1][7]

The Pro-inflammatory Role of this compound

The detrimental effects of this compound in inflammatory diseases stem from its powerful oxidative capabilities. When released into the extracellular environment, MPO and its product, HOCl, can indiscriminately target a wide range of biological molecules, including lipids, proteins, and nucleic acids.[1][6] This oxidative damage disrupts cellular function and integrity, leading to a cycle of inflammation and tissue injury.[1]

Key pro-inflammatory actions of this compound include:

-

Oxidative Stress and Tissue Damage: MPO-generated oxidants, particularly HOCl, are highly reactive and can cause widespread damage to host tissues.[1][4] This damage is a hallmark of chronic inflammatory conditions.[7]

-

Activation of Inflammatory Signaling Pathways: The oxidation of lipids and proteins by MPO can trigger the activation of key pro-inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4] This leads to the production of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6, creating a positive feedback loop that perpetuates inflammation.[4]

-

Lipoprotein Modification: In the context of cardiovascular disease, MPO plays a significant role in the oxidation of low-density lipoprotein (LDL) and the impairment of high-density lipoprotein (HDL) function, contributing to the development of atherosclerosis.[5][6]

-

Endothelial Dysfunction: MPO can impair endothelial function, a critical early event in the development of vascular diseases.[6]

This compound in Specific Inflammatory Diseases

Elevated this compound levels and activity have been associated with a range of inflammatory diseases, highlighting its potential as both a biomarker and a therapeutic target.

Cardiovascular Diseases

Atherosclerosis, a chronic inflammatory disease of the arteries, is a prime example of this compound's pathological role.[4][5] MPO is found in atherosclerotic lesions and contributes to disease progression by oxidizing LDL particles, which are then taken up by macrophages to form foam cells, a key component of atherosclerotic plaques.[5][6] Furthermore, MPO-mediated oxidation impairs the protective functions of HDL.[3] High levels of MPO have been linked to an increased risk of coronary artery disease.[5]

Neurodegenerative Diseases

Emerging evidence points to the involvement of this compound in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.[1] In these conditions, MPO contributes to oxidative stress and neuroinflammation.[1] For instance, MPO has been found to be expressed in neurons in the substantia nigra in Parkinson's disease, where it promotes the nitration and aggregation of α-synuclein.[8]

Inflammatory Bowel Disease (IBD)

In inflammatory bowel diseases like Crohn's disease and ulcerative colitis, fecal MPO (fMPO) has emerged as a promising biomarker for disease activity.[9] Increased levels of fMPO correlate with the severity of intestinal inflammation.[9]

Respiratory Diseases

This compound and its oxidant products are implicated in lung diseases such as asthma, cystic fibrosis, and chronic obstructive pulmonary disease (COPD) by inducing oxidative stress and inflammatory responses in the airways.[1]

Quantitative Data on this compound in Inflammatory Diseases

The following table summarizes representative quantitative data on this compound levels in various inflammatory conditions. It is important to note that values can vary significantly based on the specific assay, patient population, and disease severity.

| Disease State | Sample Type | This compound Concentration/Activity | Reference |

| Inflammatory Bowel Disease (CD) | Fecal | > 26 µg/g associated with complicated disease course | [9] |

| Inflammatory Bowel Disease (UC) | Fecal | > 26 µg/g associated with complicated disease course | [9] |

| Atherosclerosis | Plasma | Elevated levels linked to increased risk of coronary artery disease | [5] |

| Rheumatoid Arthritis | Serum | Significantly elevated C-reactive protein (downstream marker) in seropositive patients | [10] |

Experimental Protocols for Studying this compound

Accurate and reproducible methods for measuring this compound levels and activity are crucial for both research and clinical applications.

Myeloperoxidase Activity Assay (Colorimetric/Fluorometric)

This assay is a common method to quantify MPO enzymatic activity in various biological samples.

Principle: The assay is based on the MPO-catalyzed reaction between H₂O₂ and a substrate (e.g., tetramethylbenzidine - TMB) to produce a colored or fluorescent product. The rate of product formation is directly proportional to the MPO activity in the sample.

Methodology:

-

Sample Preparation: Prepare cell lysates, plasma, serum, or other biological fluids. Ensure appropriate dilution to fall within the assay's linear range.

-

Assay Reaction:

-

Add the sample to a microplate well.

-

Add the MPO Assay Buffer.

-

Add the MPO Substrate.

-

Initiate the reaction by adding H₂O₂.

-

-

Measurement:

-

Colorimetric: Measure the absorbance at a specific wavelength (e.g., 650 nm for TMB) over time using a microplate reader.

-

Fluorometric: Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Calculation: Calculate the MPO activity based on the rate of change in absorbance or fluorescence, using a standard curve generated with purified MPO.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Concentration

This immunoassay is used to quantify the concentration of MPO protein in a sample.

Principle: This is a sandwich ELISA where a capture antibody specific for MPO is coated onto the wells of a microplate. The sample is added, and any MPO present binds to the capture antibody. A detection antibody, also specific for MPO and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of MPO in the sample.

Methodology:

-

Coating: Coat a 96-well microplate with a capture antibody against human MPO.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Sample Incubation: Add standards and samples to the wells and incubate.

-

Detection Antibody Incubation: Add the HRP-conjugated detection antibody and incubate.

-

Substrate Addition: Add the TMB substrate and incubate in the dark.

-

Stopping the Reaction: Add a stop solution (e.g., sulfuric acid).

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Determine the MPO concentration from a standard curve generated with known concentrations of recombinant MPO.

Signaling Pathways and Visualizations

This compound's pro-inflammatory effects are mediated through complex signaling cascades. Understanding these pathways is crucial for identifying potential therapeutic intervention points.

This compound-Induced Inflammatory Signaling

Experimental Workflow for this compound Activity Assay

This compound as a Therapeutic Target

Given the substantial evidence implicating this compound in the pathology of inflammatory diseases, the development of this compound inhibitors has become an active area of research.[2] The goal of these inhibitors is to selectively block the enzymatic activity of MPO, thereby reducing the production of damaging oxidants and mitigating inflammation.[2]

Challenges in the development of this compound inhibitors include ensuring specificity to avoid off-target effects and achieving favorable pharmacokinetic and pharmacodynamic profiles. However, the potential therapeutic benefits of modulating this compound activity in a range of diseases make it a compelling target for drug discovery and development.[2]

Conclusion

Human myeloperoxidase is a pivotal enzyme in the innate immune system with a well-established role in host defense. However, its dysregulation and overactivity contribute significantly to the pathogenesis of a multitude of inflammatory diseases, including cardiovascular, neurodegenerative, and autoimmune disorders. A thorough understanding of its enzymatic function, its involvement in inflammatory signaling, and the development of robust methods for its measurement are essential for advancing research and developing novel therapeutic strategies. The continued exploration of this compound as a biomarker and a drug target holds great promise for the future management of inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. The development of myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding Myeloperoxidase-Induced Damage to HDL Structure and Function in the Vessel Wall: Implications for HDL-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]

- 5. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Human myeloperoxidase (this compound) is expressed in neurons in the substantia nigra in Parkinson’s disease and in the this compound-α-synuclein-A53T mouse model, correlating with increased nitration and aggregation of α-synuclein and exacerbation of motor impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Faecal Myeloperoxidase as a Biomarker of Endoscopic Activity in Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling HMPO: A Technical Guide to its Expression, Measurement, and Signaling Roles

For Researchers, Scientists, and Drug Development Professionals

Myeloperoxidase (MPO), a heme-containing enzyme traditionally known for its pivotal role in the innate immune system, is gaining increasing attention for its diverse functions and expression in a variety of cell types beyond myeloid lineages. This technical guide provides an in-depth exploration of Human Myeloperoxidase (HMPO) expression across different cells, detailed methodologies for its detection and quantification, and an overview of its involvement in key signaling pathways.

This compound Expression Across Diverse Cell Types

This compound is most abundantly expressed in neutrophils and to a lesser extent in monocytes. However, its expression has been detected in a range of other cell types, including certain neuronal populations, endothelial cells under specific conditions, and various cancer cells. This section summarizes the expression of this compound in key cell types, with quantitative data presented for comparison.

Immune Cells

Neutrophils and Monocytes: As the primary producers of MPO, neutrophils contain high concentrations of this enzyme within their azurophilic granules. Monocytes also express MPO, although at lower levels than neutrophils. This expression is crucial for their role in host defense, where MPO catalyzes the formation of reactive oxygen species to kill pathogens.

Macrophages: Monocytes differentiate into macrophages, which can be broadly classified into pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. Studies suggest that MPO expression is more prominent in M1-like macrophages, contributing to their inflammatory functions.

Hematopoietic Progenitor Cells

Expression of MPO is considered a key marker for commitment to the granulomonocytic lineage during hematopoiesis. A subset of CD34+ hematopoietic progenitor cells in the bone marrow expresses MPO, indicating the initiation of myeloid differentiation.[1][2] Early myeloid progenitors that lack MPO have been identified and are capable of differentiating into both granulomonocytic and dendritic cell lineages.[2]

Endothelial Cells

Under normal physiological conditions, endothelial cells typically do not express this compound. However, under conditions of oxidative stress, such as exposure to hydrogen peroxide, the expression of MPO can be induced in human endocardial endothelial cells (EEC) and human umbilical vein endothelial cells (HUVEC).[3][4] This induced expression suggests a role for the endothelium in perpetuating oxidative damage in cardiovascular diseases.[3][5][6][7]

Neuronal Cells

Evidence suggests that this compound is expressed in neurons, particularly in the substantia nigra in the context of Parkinson's disease. This neuronal expression of MPO may contribute to the oxidative stress and neurodegeneration observed in this condition.

Cancer Cells

This compound expression has been reported in various cancer types, with its role being context-dependent. In colorectal cancer, higher MPO expression is associated with malignant progression and a poorer prognosis.[8] Conversely, some studies on leukemia cell lines suggest a potential role for MPO in the chemosensitivity of cancer cells.[9] Increased MPO levels have also been observed in lung and ovarian cancer.[10][11]

Quantitative this compound Expression Data

The following tables summarize available quantitative data on this compound expression. It is important to note that direct quantitative comparisons across different studies can be challenging due to variations in experimental methodologies and units of measurement.

Table 1: this compound RNA Expression in Selected Tissues (Data from the GTEx Portal)

| Tissue | Median Gene Expression (TPM) |

| Whole Blood | 159.6 |

| Spleen | 2.8 |

| Lung | 1.9 |

| Small Intestine - Terminal Ileum | 1.5 |

| Colon - Transverse | 1.2 |

| Brain - Substantia nigra | 0.1 |

TPM (Transcripts Per Million) values are derived from RNA-sequencing data and represent the relative abundance of MPO transcripts.

Table 2: this compound Protein Expression in Selected Tissues (Data from the Human Protein Atlas)

| Tissue | Staining Intensity | Location |

| Bone Marrow | High | Granulopoietic cells |

| Spleen | Medium | Red pulp |

| Lung | Low | Alveolar macrophages |

| Colon | Low | Immune cells in lamina propria |

| Brain | Not detected | - |

Staining intensity is based on immunohistochemistry and provides a qualitative measure of protein expression.

Table 3: this compound Expression in Hematopoietic Cells

| Cell Type | Expression Level | Method | Reference |

| Neutrophils | High | Flow Cytometry, IHC | [12] |

| Monocytes | Medium | Flow Cytometry | [4] |

| CD34+ BM cells | ~35% positive | Flow Cytometry | [1] |

| MPO- myeloid progenitors | Negative | Flow Cytometry | [2] |

Table 4: this compound Expression in Other Cell Types

| Cell Type | Condition | Expression Level | Method | Reference |

| Endocardial Endothelial Cells | Oxidative Stress (60 µM H₂O₂) | Induced | IHC, RT-PCR | [3] |

| HUVEC | Oxidative Stress (60 µM H₂O₂) | Induced | IHC, RT-PCR | [3] |

| A549 (Lung Cancer) | - | Detected | Western Blot, Flow Cytometry | [10] |

| Colorectal Cancer Tissue | - | Upregulated vs. Normal | TCGA Analysis | [8] |

Experimental Protocols for this compound Detection and Quantification

Accurate measurement of this compound expression is critical for understanding its biological roles. This section provides detailed methodologies for commonly used techniques.

Immunohistochemistry (IHC) for this compound Detection in Tissues

Objective: To visualize the localization of this compound protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.

-

Rinse with phosphate-buffered saline (PBS).

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate sections with a primary antibody against this compound diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Rinse slides with PBS (3 x 5 minutes).

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

-

Rinse with PBS (3 x 5 minutes).

-

-

Chromogen Development:

-

Develop the color reaction using a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until the desired staining intensity is reached.

-

Stop the reaction by rinsing with distilled water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Western Blot for this compound Quantification in Cell Lysates

Objective: To detect and quantify the amount of this compound protein in cell or tissue lysates.

Protocol:

-

Protein Extraction:

-

Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-